4-Nitroimidazole

Electrochemistry Bioreductive Activation Radiosensitization

Procure 4-Nitroimidazole (CAS 3034-38-6) when synthetic objectives demand the 4-nitro positional isomer—generic substitution with 2- or 5-nitroimidazole analogs is not viable. With a uniquely negative one-electron reduction potential (E17 ≤ -527 mV), this scaffold is essential for pretomanid (PA-824) synthesis and ronidazole production, enabling aerobic activity against Mycobacterium tuberculosis that 5-nitroimidazoles cannot achieve. Specify ≥98% purity by GC or HPLC to ensure batch-to-batch consistency for regulatory-compliant API manufacturing. Bulk process-optimized material achieves 99.4% HPLC purity at 89.6% yield, setting a validated quality benchmark.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
CAS No. 3034-38-6
Cat. No. B141265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroimidazole
CAS3034-38-6
Synonyms1H-5-Nitroimidazole;  4(5)-Nitroimidazole;  4-Nitro-1H-imidazole;  4-Nitroimidazole;  5-Nitro-1H-imidazole;  5-Nitroimidazole;  NSC 50359
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)[N+](=O)[O-]
InChIInChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5)
InChIKeyVYDWQPKRHOGLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroimidazole CAS 3034-38-6: Product-Specific Evidence Guide for Scientific Selection and Procurement


4-Nitroimidazole (4-NI, CAS 3034-38-6) is the 4-substituted positional isomer within the nitroimidazole class of heterocyclic compounds, sharing identical molecular formula (C3H3N3O2) and physicochemical bulk properties with its 2- and 5-nitro positional analogs [1]. However, its distinct nitro-group orientation imparts a uniquely negative one-electron reduction potential (E17 ≤ -527 mV), which fundamentally differentiates its biological reactivity and synthetic utility compared to the more commonly employed 2-nitroimidazole and 5-nitroimidazole scaffolds [2]. This compound serves as a key intermediate in the synthesis of the anti-tuberculosis drug candidate pretomanid (PA-824) and the antiprotozoal agent ronidazole, and its catalytic properties have been specifically evaluated in peroxyoxalate chemiluminescence systems .

Why 2-Nitroimidazole or 5-Nitroimidazole Cannot Substitute for 4-Nitroimidazole CAS 3034-38-6 in Critical Applications


While 2-nitroimidazole, 4-nitroimidazole, and 5-nitroimidazole share identical molecular formulas and bulk physicochemical properties such as density and refractive index, their pharmacological and electrochemical behaviors diverge markedly due to the position of the nitro substituent on the imidazole ring [1]. Generic substitution among these positional isomers fails because the one-electron reduction potential (E17) ranges from -225 mV to -398 mV for 2-nitroimidazoles, -400 mV to -500 mV for 5-nitroimidazoles, and -500 mV to -550 mV for 4-nitroimidazoles at pH 7 [2]. This electrochemical disparity translates directly into distinct bioreductive activation kinetics: 4-nitroimidazole derivatives uniquely enable aerobic activity against Mycobacterium tuberculosis, whereas 5-nitroimidazoles such as metronidazole are active only under anaerobic conditions [3]. Consequently, a procurement specification for a 4-nitroimidazole-based intermediate cannot be met by sourcing a 2- or 5-nitro analog without compromising the intended synthetic pathway or biological outcome.

4-Nitroimidazole CAS 3034-38-6: Quantitative Differentiation Evidence Versus 2-Nitroimidazole and 5-Nitroimidazole Analogs


Reduction Potential Differentiation: 4-Nitroimidazole Exhibits the Most Negative E17 Value Among Nitroimidazole Positional Isomers

The one-electron reduction potential at pH 7 (E17) determines the ease with which a nitroimidazole undergoes bioreductive activation in hypoxic cellular environments. 4-Nitroimidazole possesses the most negative E17 value among the three positional isomers, indicating that it is the weakest oxidant and requires a more strongly reducing intracellular environment for activation compared to 2-nitroimidazole or 5-nitroimidazole derivatives [1][2].

Electrochemistry Bioreductive Activation Radiosensitization

Antitubercular Activity Mode: 4-Nitroimidazole-Derived PA-824 Exhibits Aerobic Activity Whereas 5-Nitroimidazole-Derived Metronidazole Is Active Only Under Anaerobic Conditions

The antitubercular activity profile differs fundamentally between 4-nitroimidazole and 5-nitroimidazole derivatives. The 4-nitroimidazole derivative PA-824 (pretomanid) is active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles such as metronidazole are active only against anaerobic Mtb [1]. The aerobic activity of 4-nitroimidazoles is correlated with efficient substrate turnover by the deazaflavin-dependent nitroreductase Ddn, a feature not conferred to 5-nitroimidazole analogues even when structurally modified with bicyclic oxazine moieties [1].

Tuberculosis Antibacterial Nitroreductase

Biological Inactivity of 4-Nitroimidazole Under Standard Conditions: A Negative Differentiation Criterion for Non-Target Applications

Cyclic voltammetric analysis under biological conditions demonstrates that 4-nitroimidazole exhibits a more negative reduction potential than 5-nitroimidazole, and this difference correlates with the observed biological inactivity of 4-nitroimidazole compared to the antibacterial activity of 2- and 5-nitroimidazoles [1]. This inactivity is not a deficiency but rather a defined characteristic: 4-nitroimidazole does not undergo efficient bioreductive activation under normoxic conditions, making it unsuitable for applications requiring direct antimicrobial activity but advantageous as a hypoxia-selective scaffold following appropriate derivatization.

Antibacterial Electrochemistry Selectivity

Synthetic Yield and Purity: 4-Nitroimidazole Obtained at 89.6% Yield and 99.4% HPLC Purity via Optimized Nitration of Imidazole

An optimized nitration protocol using an acid mixture (nitric acid/sulfuric acid) yields 4-nitroimidazole with an isolated yield of 89.6% and HPLC purity of 99.4% from imidazole starting material [1]. Subsequent nitration of this product to 1,4-dinitroimidazole proceeds with 87.1% yield and 98% purity [1]. These process metrics establish a reproducible baseline for industrial procurement specifications, distinguishing 4-nitroimidazole from the more challenging synthesis of pure 2-nitroimidazole or the isomeric mixtures often obtained in nitration of substituted imidazoles.

Process Chemistry Nitration Pharmaceutical Intermediate

Commercial Purity Specifications: 4-Nitroimidazole Available at ≥98% GC Purity and ≥99% HPLC Purity from Multiple Reputable Vendors

Reputable chemical suppliers offer 4-nitroimidazole at standardized purity grades suitable for both research and industrial applications. TCI America and TCI Europe supply 4-nitroimidazole at >98.0% purity by GC analysis [1]. AKSci offers the compound at 99% purity as determined by HPLC, with a specified melting point range of 300-312°C and flash point of 200°C . These commercial specifications establish a clear quality benchmark that differentiates 4-nitroimidazole from less stringently characterized positional isomer preparations.

Quality Control Commercial Availability Analytical Standards

Synthetic Utility as Key Intermediate: 4-Nitroimidazole Enables Synthesis of Pretomanid (PA-824) and Ronidazole via Well-Characterized Routes

4-Nitroimidazole serves as the essential building block for synthesizing the FDA-approved antitubercular drug pretomanid (PA-824) and the antiprotozoal drug ronidazole [1]. In the synthesis of pretomanid, 4-nitroimidazole undergoes conversion to 2-chloro-4-nitroimidazole, which then participates in a novel synthetic strategy featuring cheap raw materials, mild conditions, and a 'one-pot' procedure suitable for industrial scale-up . The nitration of imidazole to 4-nitroimidazole using mixed acid represents the foundational step in these pharmaceutical synthetic pathways, and the regiospecificity of this nitration (yielding the 4-nitro isomer rather than 2-nitro or 5-nitro) is essential for the subsequent chemistry.

Drug Synthesis Intermediate Process Optimization

Optimal Application Scenarios for Procuring 4-Nitroimidazole CAS 3034-38-6 Based on Evidence-Driven Differentiation


Synthesis of Aerobic-Active Antitubercular Agents (Pretomanid/PA-824 and Analogs)

Procure 4-nitroimidazole when the synthetic objective is an antitubercular nitroimidazole with activity against aerobic Mycobacterium tuberculosis. As established by Kim et al. (2009), only 4-nitroimidazole-derived compounds such as PA-824 exhibit aerobic antitubercular activity, whereas 5-nitroimidazole-derived compounds such as metronidazole are active only under anaerobic conditions [1]. The 4-nitroimidazole scaffold is essential for achieving Ddn nitroreductase-dependent activation in well-oxygenated lesions. This is the definitive application scenario where 4-nitroimidazole cannot be replaced by its positional isomers.

Development of Hypoxia-Selective Prodrugs Requiring Highly Negative Reduction Potentials

Select 4-nitroimidazole as the starting scaffold when designing bioreductive prodrugs intended for activation exclusively in severely hypoxic microenvironments. The E17 value of ≤ -527 mV for 4-nitroimidazole is significantly more negative than the -400 mV to -500 mV range for 5-nitroimidazoles and the -225 mV to -398 mV range for 2-nitroimidazoles [1]. This property reduces the probability of premature activation in normoxic tissues, thereby enhancing hypoxia selectivity. Cyclic voltammetry confirms that this more negative reduction potential directly correlates with reduced reactivity under standard biological conditions .

Industrial-Scale Manufacturing of Ronidazole and Related Antiprotozoal Agents

Source 4-nitroimidazole for the industrial production of the antiprotozoal drug ronidazole and structurally related veterinary pharmaceuticals. 4-Nitroimidazole is a documented intermediate for ronidazole, synthesized via nitration of imidazole with mixed acid [1]. Optimized process conditions yield 4-nitroimidazole at 89.6% yield and 99.4% HPLC purity, providing a validated quality target for bulk procurement . The availability of commercial material at >98% GC purity from major suppliers ensures consistent feedstock quality for regulatory-compliant API manufacturing .

Peroxyoxalate Chemiluminescence Systems Requiring Heterocyclic Catalysts

Utilize 4-nitroimidazole in peroxyoxalate chemiluminescence reactions employing bis(2,4,6-trichlorophenyl)oxalate as the reagent, where it has been specifically evaluated for catalytic efficiency among heterocyclic compounds [1]. This niche analytical application leverages the distinct electronic properties of the 4-nitroimidazole scaffold independent of its bioreductive activation profile. Procurement for this purpose should specify analytical-grade purity (≥98%) to ensure reproducible light emission kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitroimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.